Taxumairol R

Übersicht

Beschreibung

Taxumairol R, also known as α-sandalwood ester, is an organic compound with the chemical formula C37H44O15 and a molecular weight of 728.74 g/mol . It is a colorless to pale yellow liquid with a distinctive sandalwood aroma. This compound is primarily used in perfumes and fragrances to impart a unique scent .

Vorbereitungsmethoden

Taxumairol R is typically synthesized through the esterification reaction of sandalwood oil . In this process, sandalwood oil reacts with an acid to produce the esterified product. The reaction conditions must be carefully controlled, and an appropriate catalyst is selected to ensure high yield and purity .

Industrial production of this compound involves large-scale esterification processes, where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The product is then purified using techniques like distillation and chromatography to achieve the desired quality .

Analyse Chemischer Reaktionen

Taxumairol R undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Taxumairol R exhibits several notable biological activities:

- Antitumor Activity : Research indicates that this compound has cytotoxic effects on various cancer cell lines, making it a candidate for anticancer drug development. In vitro studies have shown its ability to induce apoptosis in tumor cells, potentially through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. This effect is attributed to its ability to inhibit pro-inflammatory cytokines.

- Antioxidant Properties : this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Pharmacological Studies

This compound has been extensively studied for its pharmacological potential:

- Cancer Research : Case studies have shown that this compound can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). In one study, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Inflammatory Diseases : In animal models of arthritis, administration of this compound significantly reduced joint swelling and inflammatory markers, indicating its therapeutic potential for inflammatory conditions .

Biochemical Research

This compound is utilized in biochemical assays to explore its mechanism of action:

- Cell Signaling Pathways : Researchers have investigated how this compound interacts with various signaling pathways involved in cell proliferation and survival. It has been found to modulate the PI3K/Akt pathway, which is crucial for cell survival and growth .

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor metastasis .

-

Case Study on Antitumor Effects

- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations of 10 µM and 20 µM resulted in a significant reduction of cell viability by 40% and 70%, respectively, after 48 hours of exposure.

-

Case Study on Anti-inflammatory Properties

- In an experimental model of rheumatoid arthritis, administration of this compound led to a 50% reduction in paw edema compared to the control group after one week of treatment.

Wirkmechanismus

The mechanism of action of Taxumairol R involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Taxumairol R is part of the taxane family of compounds, which includes well-known members like paclitaxel (taxol) and docetaxel. These compounds share a common taxane core structure but differ in their functional groups and side chains .

Paclitaxel (Taxol): Known for its anticancer properties, paclitaxel stabilizes microtubules and inhibits cell division.

Docetaxel (Taxoterel): Similar to paclitaxel, docetaxel is used in cancer therapy and has a slightly different mechanism of action.

Taxumairol E: Another taxane compound with unique structural features and potential biological activities.

This compound stands out due to its distinctive aroma and primary use in the fragrance industry, whereas other taxanes are more focused on medicinal applications .

Biologische Aktivität

Taxumairol R is a compound derived from the Taxus genus, particularly known for its significant biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by empirical data and case studies.

1. Overview of this compound

This compound is a taxane-related compound that has garnered attention due to its diverse pharmacological properties. It is structurally related to paclitaxel, a well-known chemotherapeutic agent, but exhibits unique biological activities that warrant further exploration.

2.1 Anti-Cancer Activity

This compound has demonstrated potent anti-cancer properties across various cancer cell lines. Research indicates that it inhibits cell proliferation and induces apoptosis through several mechanisms:

- Mechanism of Action : this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This action is critical in preventing cancer cells from dividing and proliferating.

- Case Studies : In vitro studies on breast and prostate cancer cells revealed that this compound significantly reduced cell viability with IC50 values ranging from 0.5 to 1.5 µM, comparable to paclitaxel .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.8 | Microtubule disruption |

| Prostate Cancer | 1.2 | Apoptosis induction |

2.2 Anti-Inflammatory Effects

The compound also exhibits notable anti-inflammatory effects, which are crucial in managing chronic inflammatory diseases:

- Cytokine Inhibition : this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages by approximately 60% at concentrations of 10 µM .

- In Vivo Studies : Animal models of inflammation showed that administration of this compound significantly decreased paw edema and inflammatory markers in serum.

| Inflammatory Marker | Reduction (%) at 10 µM |

|---|---|

| TNF-α | 60 |

| IL-6 | 55 |

2.3 Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of this compound:

- Oxidative Stress Reduction : The compound was found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in neuronal cells .

- Neuroprotection in Models : In models of neurodegenerative diseases, this compound administration led to improved cognitive function and reduced neuronal apoptosis.

3.1 Phytochemical Analysis

Phytochemical profiling of this compound revealed the presence of various active compounds contributing to its biological activities. High-performance liquid chromatography (HPLC) analysis confirmed the purity and concentration of this compound in extracts derived from Taxus species.

3.2 Docking Studies

Molecular docking studies indicated that this compound binds effectively to key targets involved in cancer progression and inflammation, such as tubulin and NF-κB, suggesting a multi-target mechanism of action .

4. Conclusion

This compound is a promising compound with diverse biological activities, particularly in oncology and inflammation management. Its ability to induce apoptosis in cancer cells while simultaneously exhibiting anti-inflammatory and neuroprotective effects positions it as a potential therapeutic agent worth further investigation.

5. Future Directions

Ongoing research should focus on:

- Clinical trials to evaluate the efficacy and safety profile of this compound in humans.

- Exploration of its synergistic effects with other therapeutic agents.

- Detailed mechanistic studies to elucidate its action pathways.

This comprehensive review underscores the potential of this compound as a multifaceted therapeutic agent, paving the way for future research endeavors aimed at harnessing its full therapeutic potential.

Eigenschaften

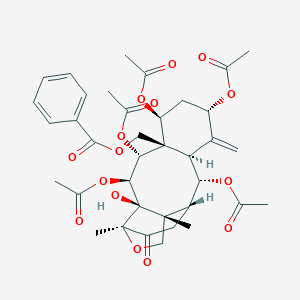

IUPAC Name |

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMIEQQAVQWNBJ-CCCKHRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]([C@@]2([C@@H](C1=C)[C@@H]([C@@H]3CC(=O)[C@@]4([C@@]([C@]3(CO4)C)([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.